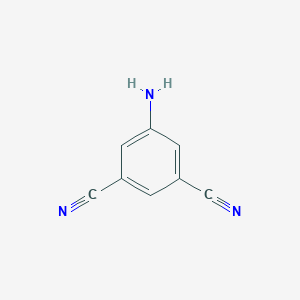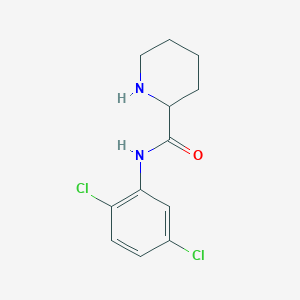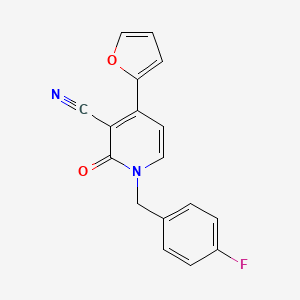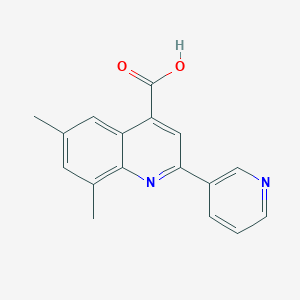
6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid is a complex organic compound with the molecular formula C17H14N2O2 and a molecular weight of 278.31 g/mol . This compound is characterized by its quinoline core structure, which is substituted with methyl groups at positions 6 and 8, a pyridinyl group at position 2, and a carboxylic acid group at position 4. It is primarily used in proteomics research and other scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-3-methylpyridine with 2,4-pentanedione to form the quinoline core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are critical in these processes .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form hydrogenated products.
Substitution: The methyl groups and the pyridinyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-4-carboxylic acid derivatives, while reduction can produce hydrogenated quinoline compounds .
Scientific Research Applications
6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Quinoline-4-carboxylic acid: Lacks the methyl and pyridinyl substitutions, resulting in different chemical properties and reactivity.
2-Methylquinoline-4-carboxylic acid: Similar structure but with only one methyl group, leading to variations in its chemical behavior.
6,8-Dimethylquinoline: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Uniqueness: 6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and pyridinyl groups, along with the carboxylic acid functionality, makes it a versatile compound in various research applications .
Properties
IUPAC Name |
6,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-10-6-11(2)16-13(7-10)14(17(20)21)8-15(19-16)12-4-3-5-18-9-12/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJPOQKRYWRVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid hydrochloride](/img/structure/B2529712.png)
![Methyl 3-(4-(piperidin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2529713.png)
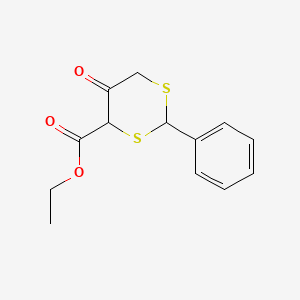
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B2529716.png)
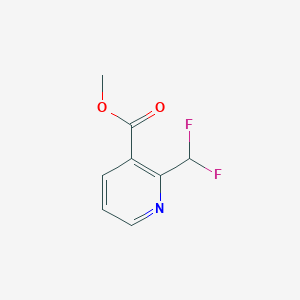
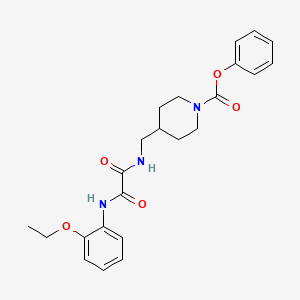
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2529723.png)

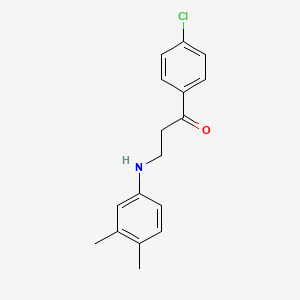
![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 3-methylbenzenecarboxylate](/img/structure/B2529726.png)
